CFTRinh-172

描述

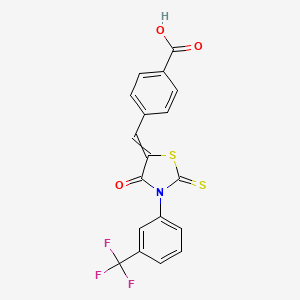

Structure

3D Structure

属性

IUPAC Name |

4-[[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F3NO3S2/c19-18(20,21)12-2-1-3-13(9-12)22-15(23)14(27-17(22)26)8-10-4-6-11(7-5-10)16(24)25/h1-9H,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMHYXZZCWVCMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F3NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317499 |

Source

|

| Record name | CFTR(inh)-172 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307510-92-5 |

Source

|

| Record name | CFTR(inh)-172 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307510-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CFTR(inh)-172 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(4-Carboxyphenyl)methylene]-2-thioxo-3-[(3-trifluoromethyl)phenyl-4-thiazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of CFTRinh-172: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial anion channel responsible for regulating electrolyte and fluid balance across epithelial tissues. While its dysfunction is famously linked to cystic fibrosis, its overactivity can lead to secretory diarrheas and polycystic kidney disease.[1][2] CFTRinh-172, a potent and selective thiazolidinone-based inhibitor, has emerged as a critical tool for studying CFTR function and as a potential therapeutic agent for diseases characterized by CFTR hyperactivation.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, quantitative inhibitory properties, and the experimental protocols used to characterize its function.

Mechanism of Action: Allosteric Inhibition via Pore Binding

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for CFTR inhibition by this compound, revealing a sophisticated allosteric mechanism.[1][2][3][5]

Binding Site: this compound binds directly within the CFTR pore, near the extracellular side.[1][3] The binding pocket is formed by residues from several transmembrane helices (TMs), primarily TMs 1, 6, 8, 9, and 12.[2][3][5] The inhibitor's three-ring structure wedges into this site, with its trifluoromethyl group fitting into a hydrophobic cavity, establishing critical van der Waals interactions.[3]

Conformational Changes and Pore Blockade: Upon binding, this compound stabilizes a non-conductive conformation of the channel.[1][3] This involves a collapse of the chloride selectivity filter and a physical blockage of the pore from the extracellular side.[1][3] The binding induces re-orientations of the extracellular segments of TMs 1, 8, and 12, supporting an allosteric modulation mechanism.[2][5][6]

Gating Modulation: this compound is not a simple pore blocker but rather a gating modulator.[4][7] It significantly reduces the channel's open probability primarily by increasing the mean closed time, with some studies also reporting a decrease in the mean open time.[4][7][8] Importantly, single-molecule fluorescence resonance energy transfer (smFRET) experiments have shown that this compound inhibits channel gating without preventing the dimerization of the nucleotide-binding domains (NBDs), a crucial step in the CFTR gating cycle.[1][3] This indicates that the inhibitor slows the progression through the gating cycle while the NBDs are in a dimerized state.[3]

Signaling Pathway of Inhibition

Quantitative Data

The inhibitory potency of this compound has been quantified across various experimental systems.

| Parameter | Value | Cell Type/System | Method | Reference |

| Ki | ~300 nM | FRT cells | Short-circuit current | [8] |

| Ki | ~0.6 µM | Cells expressing wild-type CFTR | Patch-clamp | [4] |

| Ki | ~0.5 µM | Cells expressing wild-type, G551D, and G1349D CFTR | Short-circuit current | [4] |

| Ki | ~0.2 µM | Cells expressing ΔF508 CFTR | Short-circuit current | [4] |

| IC50 | ~1 µM | Kidney cells expressing CFTR | Whole-cell patch-clamp | [9] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques.

Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through single or multiple CFTR channels in a patch of cell membrane.

Protocol:

-

Cell Preparation: Culture cells stably or transiently expressing the CFTR channel of interest.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Seal Formation: Achieve a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Configuration:

-

Whole-cell: Rupture the membrane patch to allow electrical access to the entire cell.

-

Inside-out: Excise the membrane patch with the intracellular side facing the bath solution.

-

-

CFTR Activation: Perfuse the cell or excised patch with a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate CFTR channels.

-

Inhibitor Application: Introduce this compound at various concentrations to the bath (for inside-out) or perfusion (for whole-cell) solution.

-

Data Acquisition: Record channel currents at a fixed holding potential. Analyze data to determine open probability, mean open time, and mean closed time.

Ussing Chamber Experiments

Ussing chambers are used to measure ion transport across an epithelial monolayer.

Protocol:

-

Cell Culture: Grow a confluent monolayer of epithelial cells expressing CFTR on a permeable support (e.g., Snapwell insert).

-

Chamber Setup: Mount the permeable support between the two halves of the Ussing chamber, separating the apical and basolateral compartments.

-

Buffer Addition: Fill both chambers with a pre-warmed and gassed physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer).

-

Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current, which represents the net ion transport.

-

Pharmacological Modulation:

-

Add amiloride to the apical side to block epithelial sodium channels (ENaC).

-

Add a CFTR activator, such as forskolin, to stimulate cAMP production and activate CFTR.

-

Add this compound to the apical chamber to inhibit CFTR-mediated chloride secretion.

-

-

Data Analysis: The decrease in Isc following the addition of this compound is quantified as the CFTR-dependent current.[10][11]

Experimental Workflow for Ussing Chamber Assay

Conclusion

This compound is a powerful tool for studying CFTR function due to its well-characterized, potent, and specific mechanism of action. It acts as an allosteric inhibitor by binding within the channel pore, stabilizing a non-conductive state without preventing NBD dimerization. This detailed understanding, derived from structural, electrophysiological, and biochemical studies, provides a solid foundation for its use in basic research and for the development of novel therapeutics for diseases associated with CFTR hyperactivation.

References

- 1. Structural basis for CFTR inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric inhibition of CFTR gating by this compound binding in the pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Altered channel gating mechanism for CFTR inhibition by a high-affinity thiazolidinone blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Allosteric inhibition of CFTR gating by this compound binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the mechanism of CFTR inhibition by a thiazolidinone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Ussing Chamber Measurements for CFTR Function [bio-protocol.org]

CFTRinh-172: A Technical Whitepaper on Discovery, Development, and Mechanism of Action

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a pivotal anion channel responsible for regulating electrolyte and fluid balance across epithelial tissues. While its dysfunction due to genetic mutations leads to cystic fibrosis, its over-activation is implicated in secretory diarrheas (like cholera) and autosomal dominant polycystic kidney disease.[1] Consequently, the targeted inhibition of CFTR presents a viable therapeutic strategy for these conditions.[2][1][3] CFTRinh-172, a small molecule of the thiazolidinone class, emerged from high-throughput screening as a potent and selective inhibitor of the CFTR chloride channel.[3] This document provides an in-depth technical guide on the discovery, development, mechanism of action, and experimental evaluation of this compound.

Discovery and Development

High-Throughput Screening (HTS)

This compound was identified through a large-scale screening of approximately 50,000 chemically diverse, drug-like compounds.[3] The primary assay was designed to identify direct inhibitors of CFTR-mediated chloride transport in Fischer rat thyroid (FRT) epithelial cells co-expressing human wild-type CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q).[4][5] In this cell-based fluorescence assay, CFTR is first stimulated to increase intracellular cAMP levels, activating the channel. The subsequent addition of iodide to the extracellular medium leads to its influx through active CFTR channels, quenching the YFP fluorescence. A potent inhibitor would prevent this influx and thus, the quenching of fluorescence. This HTS campaign identified six initial hits belonging to the 2-thioxo-4-thiazolidinone chemical class.[3]

Structure-Activity Relationship (SAR) and Optimization

Following the identification of the thiazolidinone scaffold, a series of structural analogs were synthesized and screened to establish a structure-activity relationship (SAR) and optimize potency. This led to the selection of this compound, chemically known as 3-[(3-trifluoromethyl)phenyl]-5-[(4-carboxyphenyl)methylene]-2-thioxo-4-thiazolidinone.[6][7]

SAR studies revealed several critical structural features for high-potency inhibition:[2][8]

-

Trifluoromethyl (CF3) Group: The CF3 group on the phenyl ring (Ring A) is essential for inhibitory activity. Its placement at position 3 provides the highest potency.[2] This group fits into a hydrophobic cavity within the CFTR pore, forming van der Waals interactions with residues on transmembrane helices (TMs) 6, 8, 9, and 12.[2] Removal of the CF3 group or adding polar substituents to this ring diminishes activity.[2]

-

Carboxyphenyl Group: A carboxyl group on the second phenyl ring (Ring C) is also important for potency.[8] Structural data reveals this group forms a salt bridge with residue Lysine 95 (K95) in the channel pore.[8]

These optimizations resulted in this compound being the most potent compound from this chemical series.[3]

Mechanism of Action

This compound is not a simple pore blocker but acts as a gating modulator that stabilizes a closed, non-conductive conformation of the channel.[2][6][9]

Binding Site

Cryogenic electron microscopy (cryo-EM) has revealed that this compound binds directly inside the CFTR ion channel pore.[2][1][10] The binding site is located near the extracellular side of the membrane, where the inhibitor is wedged between multiple transmembrane helices, including TMs 1, 6, 8, 9, and 12.[2][10] This direct binding was initially suggested by mutagenesis studies, which showed that mutating pore-lining residues, such as Arg347, significantly reduced the inhibitory potency of this compound.[5][9]

Allosteric Inhibition of Gating and ATP Hydrolysis

Binding of this compound within the pore stabilizes a conformation where the chloride selectivity filter is collapsed and the pore is blocked from the extracellular side.[2][1] This action inhibits channel gating without preventing the dimerization of the nucleotide-binding domains (NBDs).[2][1]

The inhibitor's effect on gating is primarily characterized by a significant increase in the mean closed time of the channel.[4][6] Some studies also report a reduction in the mean open time.[2][6] This modulation of gating kinetics leads to a dramatic reduction in the channel's open probability.[2][4]

Furthermore, because CFTR channel gating is tightly coupled to ATP hydrolysis at the NBDs, this compound allosterically inhibits this process. The presence of the inhibitor decreases the maximal ATP turnover rate (kcat) by approximately fourfold, without significantly altering the Michaelis–Menten constant (Km) for ATP.[2][9]

Quantitative Pharmacological Data

The potency and effects of this compound have been quantified across various experimental systems.

| Parameter | Value | Cell/System | Assay Method | Reference |

| Ki (Inhibition Constant) | ~300 nM | FRT cells expressing human CFTR | Short-Circuit Current (Isc) | [4] |

| Ki (Open Probability) | 0.6 µM | FRT cells expressing human CFTR | Patch-Clamp | [4] |

| IC50 (VSORC Inhibition) | > 5 µM | CFTR-expressing kidney cells | Whole-Cell Patch-Clamp | [11] |

| Effect on WT CFTR Current | 96% reduction at 10 µM | Excised inside-out membrane patches | Patch-Clamp | [2] |

| Effect on WT Open Probability | Reduced from 0.21 to 0.007 (at 10 µM) | Reconstituted lipid bilayer | Single-Channel Recording | [2] |

| Effect on WT Mean Open Time | Reduced ~5-fold (487 ms to 109 ms) | Reconstituted lipid bilayer | Single-Channel Recording | [2] |

| Effect on ATP Hydrolysis (kcat) | Reduced ~4-fold (22 to 5.2 ATP/protein/min) | Purified WT CFTR | ATP Turnover Assay | [2][9] |

| In vivo Efficacy | >90% reduction of fluid secretion | Mouse model of cholera | Intestinal Fluid Secretion Assay | [3] |

Specificity and Preclinical Efficacy

This compound demonstrates high selectivity for CFTR at concentrations that fully inhibit the channel.[3] It does not significantly affect other channels and transporters, including Ca²⁺-activated Cl⁻ channels (CaCC), multidrug resistance protein-1 (MDR-1), or ATP-sensitive K⁺ channels.[3][11][12] However, at concentrations greater than 5 µM, it can inhibit the volume-sensitive outwardly rectifying (VSORC) Cl⁻ channel.[11][12]

In preclinical studies, this compound has proven effective in vivo. A single intraperitoneal injection in mice was sufficient to reduce cholera toxin-induced intestinal fluid secretion by over 90%. It has also been shown to suppress cyst growth in animal models of polycystic kidney disease, highlighting its therapeutic potential.[9]

Key Experimental Protocols

YFP-Based Fluorescence Assay for HTS

This cell-based assay is used for high-throughput screening of CFTR modulators.

-

Cell Seeding: Fischer rat thyroid (FRT) cells co-transfected to express wild-type CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) are seeded into 96-well microplates.[5]

-

Compound Addition: After forming a monolayer, cells are incubated with test compounds (like this compound).

-

CFTR Activation: A cocktail of CFTR activators (e.g., 20 µM Forskolin) is added to all wells to raise cAMP levels and open the CFTR channels.

-

Iodide Addition & Measurement: The plate is transferred to a fluorescence plate reader. An iodide-containing solution is rapidly injected into each well, replacing the chloride-containing buffer. The rate of fluorescence quenching due to iodide influx through CFTR is measured kinetically.[5][13] The rate of quenching is proportional to CFTR channel activity.

Ussing Chamber Electrophysiology

This technique is the gold standard for measuring ion transport across an intact epithelial monolayer.[14]

-

Monolayer Preparation: Polarized epithelial cells (e.g., primary human bronchial epithelial cells) are grown on permeable filter supports (e.g., Snapwell inserts).[15]

-

Chamber Mounting: The filter support is mounted between two hemi-chambers of an Ussing chamber, separating the apical and basolateral solutions.[15] The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), representing net ion transport, is recorded.[14]

-

Pharmacological Protocol:

-

Baseline: The system is allowed to equilibrate in Krebs-Ringer bicarbonate solution.

-

ENaC Inhibition: Amiloride (e.g., 100 µM) is added to the apical chamber to block the epithelial sodium channel (ENaC), thus isolating chloride currents.[15][16]

-

CFTR Activation: Forskolin (e.g., 10-20 µM) is added to stimulate cAMP production and activate CFTR, resulting in an increase in Isc.[15][17]

-

CFTR Potentiation (Optional): A potentiator like Ivacaftor (VX-770) can be added to maximize the current from any channels at the membrane.[15][18]

-

CFTR Inhibition: this compound (e.g., 10 µM) is added to the apical chamber. The resulting decrease in Isc is quantified as the CFTR-dependent current.[15][16]

-

Patch-Clamp Electrophysiology

This technique allows for high-resolution recording of ion channel currents from a single cell or a small patch of cell membrane.

-

Configuration: Both whole-cell and excised inside-out patch configurations are used.[2][11]

-

Whole-Cell: Records the sum of currents from all channels on the cell membrane. The pipette solution controls the intracellular environment.[11][19]

-

Inside-Out: An excised patch of membrane is oriented with the intracellular face exposed to the bath solution, allowing for precise control of the factors that modulate the channel from the inside (e.g., ATP, PKA).[2][6]

-

-

Solutions:

-

Bath (Extracellular): Typically contains ~145 mM NaCl, 2 mM MgCl₂, 5 mM KCl, 1 mM CaCl₂, and is buffered with HEPES.[2]

-

Pipette (Intracellular): A low chloride solution is often used to establish a gradient, typically containing ~140 mM N-methyl-D-glucamine (NMDG)-Cl, with MgCl₂ and buffered with HEPES. For inside-out patches, ATP and the catalytic subunit of PKA are added to the bath solution to activate the channel.[2]

-

-

Procedure:

-

A gigaohm seal is formed between the glass micropipette and the cell membrane.

-

For whole-cell, suction is applied to rupture the membrane patch. For inside-out, the pipette is pulled away to excise the patch.

-

Membrane potential is clamped (e.g., held at -40 mV), and voltage steps are applied (e.g., from -100 mV to +100 mV) to generate current-voltage (I-V) relationships.[11]

-

CFTR is activated with a cAMP agonist (e.g., forskolin in whole-cell; PKA/ATP in inside-out).

-

This compound is perfused at various concentrations to determine its effect on current amplitude, I-V relationship, and single-channel kinetics (open/closed times).[2][11]

-

References

- 1. Structural basis for CFTR inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. JCI - Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. portlandpress.com [portlandpress.com]

- 6. On the mechanism of CFTR inhibition by a thiazolidinone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CFTR(inh)-172 | C18H10F3NO3S2 | CID 504670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Allosteric inhibition of CFTR gating by this compound binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis for CFTR inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Revisiting CFTR inhibition: a comparative study of CFTRinh -172 and GlyH-101 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]

- 15. benchchem.com [benchchem.com]

- 16. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ussing Chamber Measurements for CFTR Function [bio-protocol.org]

- 18. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Thiazolidinone Class of CFTR Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein is a crucial ion channel responsible for regulating fluid and electrolyte balance across epithelial surfaces. Its dysfunction is the underlying cause of cystic fibrosis and is also implicated in other diseases such as secretory diarrheas and polycystic kidney disease. The discovery of small-molecule inhibitors of CFTR has opened new avenues for therapeutic intervention. Among these, the thiazolidinone class has emerged as a potent and selective group of CFTR inhibitors. This technical guide provides an in-depth overview of the thiazolidinone class of CFTR inhibitors, with a particular focus on the archetypal compound, CFTRinh-172. It details their mechanism of action, structure-activity relationships, and the key experimental protocols used to characterize their activity. This document is intended to be a comprehensive resource for researchers and drug development professionals working on CFTR modulation.

Introduction to CFTR and the Thiazolidinone Inhibitors

The CFTR protein is a member of the ATP-binding cassette (ABC) transporter superfamily, uniquely functioning as a cAMP-activated chloride and bicarbonate channel.[1][2] Its structure comprises two transmembrane domains (TMDs), two nucleotide-binding domains (NBDs), and a regulatory (R) domain.[1][2] The channel's gating is a complex process involving phosphorylation of the R domain by protein kinase A (PKA) and ATP binding and hydrolysis at the NBDs.[3][4]

The thiazolidinone CFTR inhibitor, 3-[(3-trifluoromethyl)phenyl]-5-[(4-carboxyphenyl)methylene]-2-thioxo-4-thiazolidinone, known as this compound, was identified through high-throughput screening and has become a vital tool for studying CFTR function.[5][6] It is a potent, reversible, and selective inhibitor of CFTR.[5][6] This class of inhibitors has shown potential therapeutic utility in conditions characterized by CFTR hyperactivation, such as secretory diarrheas.[5][6]

Mechanism of Action

Thiazolidinone inhibitors, particularly this compound, do not act as simple pore blockers.[7][8] Instead, they modulate the gating of the CFTR channel, stabilizing the closed state of the channel.[7][8][9] Studies have shown that this compound can bind to both the open and closed states of the channel.[7][10] The binding of the inhibitor induces conformational changes that prevent the channel from opening or promote its closure.[7][10]

The inhibitory action of this compound is voltage-independent and it is thought to interact with the CFTR protein from the cytoplasmic side.[7][11] Patch-clamp analysis has revealed that this compound increases the mean closed time of the channel and, in some studies, has been shown to decrease the mean open time.[7][12] This dual effect on channel kinetics underscores a complex interaction with the CFTR gating machinery. The relationship between the closing rate of the channel and the concentration of this compound is hyperbolic, further supporting a mechanism more complex than simple pore blockage.[7][8]

dot

Caption: CFTR activation and inhibition pathway by thiazolidinones.

Quantitative Data and Structure-Activity Relationship

The potency of thiazolidinone inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki). For this compound, the reported Ki is approximately 300 nM.[6] Structure-activity relationship (SAR) studies have been conducted to improve the pharmacological properties of the thiazolidinone scaffold, such as water solubility.[11][13] These studies have revealed key structural features that contribute to inhibitory activity.

| Compound | Modification from this compound | IC50 / Ki (µM) | Reference(s) |

| This compound | - | ~0.3 (Ki) | [6] |

| This compound | - | ~0.5 (Ki) | [11] |

| Tetrazolo-172 | 4-carboxyphenyl replaced with 4-tetrazolophenyl | ~1 | [11][13] |

| Oxo-172 | Thiazolidinone core replaced with thiazolidinedione | ~1 | [11][13] |

| CFTRinh-020 | Varies from this compound (specifics not detailed) | - | [14] |

| CFTRinh-029 | Varies from this compound (specifics not detailed) | - | [14] |

| CFTRinh-185 | Varies from this compound (specifics not detailed) | - | [14] |

| CFTRinh-214 | Varies from this compound (specifics not detailed) | - | [14] |

| CFTRinh-236 | Varies from this compound (specifics not detailed) | - | [14] |

Note: The relative potencies for CFTRinh-020, -029, -185, -214, and -236 were reported as 0.2, 0.3, 0.2, 0.1, and 0.1, respectively, relative to this compound.[14]

Experimental Protocols

The characterization of thiazolidinone CFTR inhibitors relies on a variety of specialized experimental techniques. Detailed methodologies for the key assays are provided below.

Electrophysiology: Patch Clamp Assay

The patch-clamp technique allows for the direct measurement of ion channel activity at the single-molecule level.[3][15]

Objective: To measure the effect of thiazolidinone inhibitors on the gating properties (open probability, mean open time, mean closed time) of single CFTR channels.

Methodology:

-

Cell Culture: Use a cell line stably or transiently expressing the CFTR protein of interest (e.g., Chinese Hamster Ovary (CHO) or Baby Hamster Kidney (BHK) cells).

-

Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with pipette solution.

-

Solutions:

-

Pipette (extracellular) solution (in mM): 140 NMDG-Cl, 2 MgCl2, 5 CaCl2, 10 HEPES, pH 7.4.

-

Bath (intracellular) solution (in mM): 140 NMDG-Cl, 2 MgCl2, 10 EGTA, 10 HEPES, pH 7.4.

-

-

Recording:

-

Establish a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

-

Excise the membrane patch to achieve the inside-out configuration.

-

Activate CFTR channels by perfusing the intracellular face of the patch with a solution containing PKA (e.g., 75 nM) and MgATP (e.g., 1 mM).

-

Record baseline single-channel currents at a fixed holding potential (e.g., -50 mV).

-

Apply the thiazolidinone inhibitor at various concentrations to the bath solution and record the resulting channel activity.

-

-

Data Analysis: Analyze the recorded currents to determine the open probability (Po), mean open time, and mean closed time using specialized software.

dot

Caption: Workflow for a patch clamp experiment.

Transepithelial Ion Transport: Ussing Chamber Assay

The Ussing chamber is used to measure ion transport across epithelial cell monolayers.[10][15]

Objective: To determine the effect of thiazolidinone inhibitors on net ion transport across a polarized epithelial monolayer expressing CFTR.

Methodology:

-

Cell Culture: Grow epithelial cells (e.g., Fischer Rat Thyroid (FRT) or human bronchial epithelial cells) on permeable supports until a confluent and polarized monolayer is formed.

-

Chamber Setup: Mount the permeable support containing the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

-

Solutions: Fill both compartments with a physiological Ringer's solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

-

Recording:

-

Measure the baseline short-circuit current (Isc), which is the current required to clamp the transepithelial voltage to 0 mV and represents the net ion transport.

-

Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin (e.g., 10 µM), to the basolateral side.

-

Once the Isc stabilizes, add the thiazolidinone inhibitor to the apical or basolateral compartment at varying concentrations.

-

Record the change in Isc to determine the inhibitory effect.

-

-

Data Analysis: Calculate the percent inhibition of the stimulated Isc at each inhibitor concentration to generate a dose-response curve and determine the IC50.

dot

Caption: Ussing chamber experimental workflow.

High-Throughput Screening: YFP Quenching Assay

This cell-based fluorescence assay is suitable for high-throughput screening of CFTR modulators.[16] It relies on the principle that the fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP) is quenched by iodide.

Objective: To rapidly screen for and characterize the potency of thiazolidinone inhibitors of CFTR.

Methodology:

-

Cell Line: Use a cell line stably co-expressing CFTR and a halide-sensitive YFP mutant (e.g., YFP-H148Q/I152L).

-

Assay Plate Preparation: Seed the cells into a multi-well plate (e.g., 96- or 384-well).

-

Compound Addition: Add the thiazolidinone inhibitors at various concentrations to the wells.

-

CFTR Activation: Stimulate CFTR activity using a cocktail of agonists, such as forskolin and genistein.

-

Fluorescence Measurement:

-

Measure the baseline YFP fluorescence using a plate reader.

-

Initiate iodide influx by adding an iodide-containing solution.

-

Monitor the rate of YFP fluorescence quenching over time.

-

-

Data Analysis: The rate of fluorescence quenching is proportional to the rate of iodide influx through CFTR. Calculate the initial rate of quenching for each well and normalize it to controls to determine the percent inhibition.

dot

Caption: YFP quenching assay workflow.

Conclusion

The thiazolidinone class of CFTR inhibitors represents a significant advancement in the field of CFTR pharmacology. Their unique mechanism of action, involving the modulation of channel gating rather than direct pore blockage, provides a valuable tool for dissecting the complex process of CFTR function. The lead compound, this compound, and its analogs have been instrumental in both basic research and as potential starting points for the development of new therapies for diseases of CFTR hyperactivation. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this important class of CFTR inhibitors. The combination of electrophysiological, ion transport, and high-throughput screening assays allows for a comprehensive characterization of their pharmacological properties, paving the way for future therapeutic applications.

References

- 1. High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cff.org [cff.org]

- 4. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. physiologicinstruments.com [physiologicinstruments.com]

- 7. On the mechanism of CFTR inhibition by a thiazolidinone derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric inhibition of CFTR gating by this compound binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Yellow Fluorescent Protein Quenching Assay for Analyzing Odorant Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. physiologicinstruments.com [physiologicinstruments.com]

- 11. Altered channel gating mechanism for CFTR inhibition by a high-affinity thiazolidinone blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. docs.axolbio.com [docs.axolbio.com]

CFTRinh-172: A Comprehensive Technical Guide for Researchers

An In-depth Analysis of the Potent and Selective CFTR Inhibitor

This technical guide provides a detailed overview of the chemical structure, properties, and mechanism of action of CFTRinh-172, a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Designed for researchers, scientists, and drug development professionals, this document consolidates key data, outlines detailed experimental protocols, and visualizes complex pathways to facilitate a comprehensive understanding of this critical research tool.

Chemical Structure and Properties

This compound, a thiazolidinone derivative, was identified through high-throughput screening as a powerful inhibitor of the CFTR chloride channel.[1][2] Its chemical and physical properties are summarized below.

Chemical Identifiers

| Property | Value |

| IUPAC Name | 4-[[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid[3] |

| SMILES | C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S)C(F)(F)F[3] |

| CAS Number | 307510-92-5[4] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C18H10F3NO3S2[4] |

| Molecular Weight | 409.4 g/mol [3][4] |

| Appearance | Yellow solid[2] |

| Solubility | Soluble in DMSO (≥40.9 mg/mL); insoluble in water and ethanol[5] |

| Storage | Store at -20°C as a powder. Stock solutions in DMSO can be stored at -20°C for several months.[5] |

Mechanism of Action

This compound acts as a voltage-independent, reversible, and selective blocker of the CFTR chloride channel.[1][4][6] Recent structural studies have elucidated its precise mechanism of action, revealing that it binds directly within the CFTR pore.[7]

The binding of this compound stabilizes a closed conformation of the channel, effectively obstructing the ion conduction pathway.[7] This allosteric modulation of channel gating is achieved without interfering with the nucleotide-binding domain dimerization, a critical step in channel activation.[6][7] The trifluoromethylphenyl and thiazolidine rings of the molecule are crucial for its high-affinity binding within a hydrophobic pocket of the channel pore.[7]

Biological and Pharmacological Properties

This compound exhibits high potency and selectivity for the CFTR channel, making it a valuable tool for studying CFTR function.

| Property | Value | Reference |

| Ki | ~300 nM | [1][6] |

| Selectivity | Does not inhibit non-CFTR Cl- channels, multidrug resistance protein-1 (MDR-1), ATP-sensitive K+ channels, or other transporters at concentrations that fully inhibit CFTR. | [1] |

| In Vitro Effects | Reversibly inhibits cAMP/flavone-stimulated Cl- transport in epithelial cells expressing CFTR. | [1][5] |

| In Vivo Effects | A single intraperitoneal injection (250 µg/kg) in mice reduces cholera toxin-induced intestinal fluid secretion by over 90%. | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

High-Throughput Screening (HTS) for CFTR Inhibitors

This fluorescence-based assay is designed to identify inhibitors of CFTR-mediated iodide influx.

Methodology:

-

Cell Plating: Plate Fischer Rat Thyroid (FRT) cells stably expressing a halide-sensitive yellow fluorescent protein (YFP) in 96-well microplates and culture until confluent.

-

Washing: Wash the cells with a chloride-free buffer (e.g., PBS with nitrate replacing chloride) to remove extracellular chloride.

-

CFTR Activation: Add a cocktail of CFTR activators, such as 10 µM forskolin and 50 µM genistein, to stimulate CFTR-mediated chloride channel activity.

-

Inhibitor Addition: Add this compound or other test compounds at desired concentrations and incubate for a specified period (e.g., 10-30 minutes).

-

Iodide Addition and Fluorescence Measurement: Place the plate in a fluorescence plate reader and initiate iodide influx by adding an iodide-containing solution. Monitor the rate of YFP fluorescence quenching, which is proportional to the rate of iodide entry through CFTR channels.

-

Data Analysis: Calculate the initial rate of fluorescence quenching. A reduction in the rate in the presence of a test compound indicates inhibition of CFTR.

Ussing Chamber Electrophysiology

This technique measures ion transport across epithelial monolayers.

Methodology:

-

Cell Culture: Culture epithelial cells (e.g., FRT, T84, or primary human bronchial epithelial cells) on permeable supports until a confluent and polarized monolayer is formed.

-

Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments, which are filled with physiological saline and maintained at 37°C and gassed with 95% O2/5% CO2.

-

Measurement of Short-Circuit Current (Isc): Voltage-clamp the transepithelial potential to 0 mV and continuously measure the short-circuit current, which represents the net ion transport.

-

CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding activators like forskolin (10 µM) to the basolateral side.

-

Inhibition: After the stimulated Isc stabilizes, add this compound (typically 1-10 µM) to the apical side to inhibit CFTR activity. The decrease in Isc is a measure of CFTR-dependent chloride secretion.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in the cell membrane.

Methodology:

-

Cell Preparation: Use cells expressing CFTR, such as transfected HEK293 or FRT cells.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the appropriate intracellular solution.

-

Seal Formation: Form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the membrane patch to gain electrical access to the whole cell.

-

Data Acquisition: Apply a voltage protocol (e.g., voltage steps from -100 mV to +100 mV) and record the resulting currents.

-

CFTR Activation and Inhibition: Perfuse the cell with a solution containing CFTR activators (e.g., forskolin and ATP) to elicit CFTR currents. Subsequently, apply this compound to the extracellular solution to observe the inhibition of the channel activity.

In Vivo Mouse Model of Cholera Toxin-Induced Intestinal Fluid Secretion

This model assesses the efficacy of CFTR inhibitors in a physiologically relevant context.

Methodology:

-

Animal Preparation: Anesthetize adult mice.

-

Surgical Procedure: Make a midline abdominal incision to expose the small intestine. Create a closed loop of the jejunum by ligating both ends.

-

Toxin and Inhibitor Administration: Inject cholera toxin (e.g., 1 µg) into the lumen of the intestinal loop. Administer this compound via intraperitoneal injection (e.g., 250 µg/kg) either before or at the same time as the cholera toxin.

-

Incubation: Close the abdominal incision and allow the mice to recover for a defined period (e.g., 6 hours).

-

Data Collection: Euthanize the mice and excise the intestinal loop. Measure the length of the loop and weigh it to determine the amount of fluid accumulation. The fluid accumulation is typically expressed as the ratio of loop weight to length (g/cm).

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the CFTR chloride channel. Its defined mechanism of action and efficacy in both in vitro and in vivo models make it an indispensable tool for studying CFTR physiology and pathophysiology. The detailed protocols provided in this guide are intended to assist researchers in utilizing this compound to advance our understanding of cystic fibrosis and other CFTR-related diseases.

References

- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 2. JCI - Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]

- 3. benchchem.com [benchchem.com]

- 4. Allosteric inhibition of CFTR gating by this compound binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Structural basis for CFTR inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis for CFTR inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

CFTRinh-172: A Technical Guide to a Selective CFTR Chloride Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a pivotal anion channel responsible for regulating electrolyte and fluid balance across epithelial tissues. While its activation is a key therapeutic strategy for Cystic Fibrosis, selective inhibition of CFTR presents a promising avenue for treating conditions characterized by excessive fluid secretion, such as secretory diarrhea and autosomal dominant polycystic kidney disease.[1] CFTRinh-172, a thiazolidinone derivative, has emerged as a highly potent and selective blocker of the CFTR chloride channel. This technical guide provides an in-depth overview of this compound, including its mechanism of action, chemical properties, quantitative data on its efficacy, and detailed protocols for key experimental assays.

Introduction to this compound

This compound, with the chemical name 4-[(E)-[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid, is a small molecule inhibitor of the CFTR protein.[2] It was identified through high-throughput screening as a potent and reversible blocker of CFTR-mediated chloride currents.[3] Its selectivity and efficacy have made it a valuable tool in both basic research to probe CFTR function and in preclinical studies for diseases involving CFTR hyperactivation.[1][4]

Mechanism of Action

This compound is not a simple pore blocker but rather acts as a gating modulator.[5] Recent cryogenic electron microscopy (cryo-EM) studies have revealed that this compound binds directly within the CFTR pore, near transmembrane helix 8.[1][6] This binding site is a critical nexus that links ATP hydrolysis at the nucleotide-binding domains (NBDs) to the opening and closing (gating) of the channel pore.[1][6]

The binding of this compound stabilizes the CFTR protein in a closed, non-conductive conformation.[1][7] This occurs without preventing the dimerization of the NBDs, a key step in the channel's activation cycle.[1][6] Specifically, this compound binding induces a conformational change that leads to the collapse of the chloride selectivity filter and blockage of the pore from the extracellular side.[1][6] This allosteric modulation effectively reduces the channel's open probability, thereby inhibiting chloride ion flow.[5][7]

Data Presentation: Chemical and Pharmacological Properties

A summary of the key quantitative data for this compound is presented below, offering a clear comparison of its chemical and pharmacological characteristics.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-[[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | [8] |

| Molecular Formula | C₁₈H₁₀F₃NO₃S₂ | [2][9] |

| Molecular Weight | 409.4 g/mol | [2][9] |

| CAS Number | 307510-92-5 | [2][9] |

| Solubility | Soluble in DMSO (≥40.9 mg/mL); Insoluble in water and ethanol | [2] |

| Purity | ≥98% | [9][10] |

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Cell/System | Reference |

| Kᵢ (Inhibition Constant) | ~300 nM | FRT cells (short-circuit current) | [3][7][9] |

| IC₅₀ (Half-maximal Inhibitory Concentration) | ~0.5-1 µM | Mouse kidney cells (patch-clamp) | [11] |

| Mechanism of Action | Gating modulator; binds within the pore | Cryo-EM studies | [1][5][6] |

| Reversibility | Reversible | FRT cells (washout experiments) | [7] |

| Voltage Dependence | Voltage-independent | FRT cells (short-circuit current) | [3] |

| Selectivity | Selective for CFTR over other channels (e.g., Ca²⁺-activated Cl⁻ channels, MDR-1, ATP-sensitive K⁺ channels) at concentrations that fully inhibit CFTR. May inhibit volume-sensitive outwardly rectifying Cl⁻ channels (VSORC) at higher concentrations (>5 µM). | Various cell lines | [2][3][4][12] |

| In Vivo Efficacy | Reduces cholera toxin-induced intestinal fluid secretion in mice (>90% at 250 µg/kg) | Mouse models | [2][7] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the inhibitory activity of this compound are provided below.

Ussing Chamber Assay for CFTR-Mediated Chloride Secretion

The Ussing chamber is the gold standard for measuring ion transport across epithelial cell monolayers. This protocol details the measurement of CFTR-dependent short-circuit current (Isc) and its inhibition by this compound.

Materials:

-

Epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells or human bronchial epithelial cells) grown to confluence on permeable supports (e.g., Transwell®).

-

Ussing chamber system with voltage-clamp amplifier.

-

Ag/AgCl electrodes with 3M KCl agar bridges.

-

Ringer's solution (e.g., 115 mM NaCl, 25 mM NaHCO₃, 2.4 mM KH₂PO₄, 1.24 mM K₂HPO₄, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 10 mM D-glucose).

-

Gas mixture: 95% O₂ / 5% CO₂.

-

Amiloride solution (100 µM stock).

-

Forskolin solution (10 mM stock in DMSO).

-

This compound solution (10 mM stock in DMSO).

Procedure:

-

Preparation: Pre-warm Ringer's solution to 37°C and continuously bubble with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.

-

Mounting: Mount the permeable support with the confluent cell monolayer into the Ussing chamber, separating the apical and basolateral compartments.

-

Equilibration: Fill both chambers with the pre-warmed and gassed Ringer's solution and allow the system to equilibrate for 15-20 minutes until a stable baseline short-circuit current (Isc) is achieved.

-

ENaC Inhibition: To isolate the chloride current, add amiloride to the apical chamber to a final concentration of 10-100 µM to block the epithelial sodium channel (ENaC). Wait for the Isc to stabilize.[13]

-

CFTR Activation: To activate CFTR, add forskolin to both the apical and basolateral chambers to a final concentration of 10-20 µM. This will increase intracellular cAMP levels and stimulate CFTR-mediated chloride secretion, observed as an increase in Isc.

-

CFTR Inhibition: Once the forskolin-stimulated Isc reaches a stable peak, add this compound to the apical chamber to the desired final concentration (e.g., 10-20 µM) to specifically inhibit CFTR-mediated chloride secretion.[13] A dose-response curve can be generated by adding increasing concentrations of this compound.

-

Data Analysis: Record the Isc throughout the experiment. The CFTR-specific current is calculated as the difference between the peak forskolin-stimulated current and the current after the addition of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents from a single cell, providing detailed information about channel gating properties.

Materials:

-

Cells expressing CFTR (e.g., CHO or HeLa cells).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling micropipettes.

-

Extracellular (bath) solution (e.g., 140 mM NMDG-Cl, 2 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, pH 7.4 with NMDG).

-

Intracellular (pipette) solution (e.g., 140 mM NMDG-Cl, 2 mM MgCl₂, 10 mM HEPES, 5 mM EGTA, 1 mM Mg-ATP, pH 7.2 with NMDG).

-

Forskolin (10 µM).

-

Genistein (30 µM).

-

This compound.

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Cell Preparation: Plate cells on coverslips a few days prior to recording. Place a coverslip in the recording chamber and perfuse with the extracellular solution.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the cell's interior.

-

Recording: Clamp the cell membrane potential at a holding potential (e.g., -40 mV). Apply a series of voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit whole-cell currents.[14]

-

CFTR Activation: Perfuse the cell with the extracellular solution containing forskolin (e.g., 10 µM) and genistein (e.g., 30 µM) to activate CFTR channels.[14]

-

CFTR Inhibition: After recording the activated CFTR current, perfuse the cell with a solution also containing the desired concentration of this compound to observe inhibition.[14]

-

Data Analysis: Measure the current amplitude at each voltage step. The CFTR-specific current is the difference between the current in the presence of activators and the current after the addition of this compound.

YFP-Based Halide Influx Assay

This is a cell-based fluorescence assay suitable for high-throughput screening of CFTR modulators. It utilizes a halide-sensitive Yellow Fluorescent Protein (YFP) to report CFTR-mediated iodide influx.

Materials:

-

Cells stably co-expressing CFTR and a halide-sensitive YFP (e.g., YFP-H148Q).

-

96- or 384-well microplates.

-

Fluorescence plate reader.

-

Chloride-containing buffer (e.g., PBS).

-

Iodide-containing buffer (e.g., PBS with 100 mM NaI replacing 100 mM NaCl).

-

Forskolin.

-

This compound.

Procedure:

-

Cell Plating: Plate the YFP-expressing cells in microplates and grow to confluence.

-

Compound Incubation: Incubate the cells with this compound or vehicle control at desired concentrations for a specified period.

-

Assay Setup: Wash the cells with the chloride-containing buffer.

-

CFTR Activation: Add forskolin to the wells to activate CFTR.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader and begin recording the baseline YFP fluorescence.

-

Iodide Influx: Rapidly replace the chloride-containing buffer with the iodide-containing buffer.

-

Data Acquisition: Continue to record the YFP fluorescence over time. CFTR-mediated influx of iodide will quench the YFP fluorescence, leading to a decrease in the signal.[9]

-

Data Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity. The inhibitory effect of this compound is determined by comparing the quenching rate in treated wells to that of control wells.

Mandatory Visualizations

CFTR Activation and Inhibition Signaling Pathway

The following diagram illustrates the canonical cAMP-PKA signaling pathway leading to CFTR activation and the subsequent inhibition by this compound at the channel pore.

Caption: CFTR activation by the cAMP-PKA pathway and its inhibition by this compound.

Ussing Chamber Experimental Workflow

The diagram below outlines the sequential steps of a typical Ussing chamber experiment to measure CFTR inhibition.

Caption: Workflow for a Ussing chamber experiment to assess CFTR inhibition.

Logical Relationship of this compound's Inhibitory Mechanism

This diagram illustrates the logical flow from this compound binding to the ultimate inhibition of chloride ion transport.

Caption: Logical cascade of this compound's inhibitory action.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the CFTR chloride channel. Its mechanism of action, involving direct binding within the channel pore to allosterically modulate gating, provides a clear basis for its inhibitory effects. The detailed experimental protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers and drug development professionals working to understand CFTR physiology and to develop novel therapeutics for diseases associated with CFTR hyperactivation.

References

- 1. pnas.org [pnas.org]

- 2. Allosteric inhibition of CFTR gating by this compound binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. physiologicinstruments.com [physiologicinstruments.com]

- 9. mdpi.com [mdpi.com]

- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 11. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]

- 13. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biological Function of CFTRinh-172

This document provides a comprehensive technical overview of the biological function, mechanism of action, and experimental application of this compound, a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial anion channel that governs electrolyte and fluid transport across epithelial tissues.[1][2] While its dysfunction due to genetic mutations leads to cystic fibrosis, overactivation of CFTR is implicated in conditions like secretory diarrheas and polycystic kidney disease.[1][2][3]

This compound (3-[(3-trifluoromethyl)phenyl]-5-[(4-carboxyphenyl)methylene]-2-thioxo-4-thiazolidinone) was identified through high-throughput screening as a member of the thiazolidinone class of compounds.[4][5] It is a potent, selective, and reversible inhibitor of CFTR.[5][6][7] This small molecule has become an invaluable tool for studying CFTR's role in physiology and disease and is a leading candidate for therapeutic strategies aimed at reducing epithelial fluid secretion.[1][4][5]

Mechanism of Action: An Allosteric Gating Modulator

Contrary to a simple pore-blocking mechanism, this compound acts as a sophisticated allosteric inhibitor that modulates the channel's gating behavior.[1][3]

Binding Site and Structural Impact: Recent cryogenic electron microscopy (cryo-EM) studies have revealed that this compound binds directly inside the CFTR pore.[1][2] Its binding site is located near transmembrane helix 8, a critical element that couples ATP hydrolysis at the nucleotide-binding domains (NBDs) with the channel's gating machinery.[1][2]

The binding of this compound induces a significant conformational change, stabilizing the transmembrane helices in a non-conductive state.[1] This action leads to the collapse of the chloride selectivity filter and blocks the pore from the extracellular side.[1][2]

Effects on Channel Gating and ATP Hydrolysis: Electrophysiological studies show that this compound primarily works by altering the channel's gating kinetics. It significantly increases the mean closed time of the channel, thereby reducing its open probability by over 90%.[6][8] While some studies report a decrease in the mean open time, others suggest it remains unchanged.[6][8] This inhibition is characteristically voltage-independent.[5][9][10]

Crucially, this inhibition of gating occurs without preventing the dimerization of the NBDs.[1][2] However, the conformational lock imposed by the inhibitor allosterically reduces the rate of ATP turnover (kcat) by approximately fourfold, demonstrating a clear link between the pore domain and the channel's catalytic engine.[1]

Quantitative Pharmacological Data

The potency and efficacy of this compound have been quantified across various experimental systems.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Cell/System | Comments | Reference(s) |

|---|---|---|---|---|

| Ki | ~300 nM | FRT cells (Short-circuit current) | Potent inhibition of overall epithelial Cl- transport. | [5][6][7][9][11] |

| Ki | 0.6 µM | Single-channel patch clamp | For reduction of channel open probability. | [6] |

| Ki (Mutants) | ~0.5 µM | Wild-type, G551D, G1349D CFTR | Similar potency against common CFTR mutants. | [6] |

| Ki (ΔF508) | 0.2 µM | ΔF508 CFTR | Shows slightly higher potency for the most common CF mutation. | [6] |

| IC50 | ~1.0 µM | CFTR-expressing kidney cells | Whole-cell current inhibition. | [4] |

| IC50 | 0.08 µM | WT-CFTR | Dose-response measurement in electrophysiology. | [3] |

| IC50 (K95A) | 0.85 µM | K95A-CFTR mutant | 10-fold increase, confirming a key binding residue. |[3] |

Table 2: Efficacy in Preclinical Models

| Model System | Dosage/Concentration | Effect | Application | Reference(s) |

|---|---|---|---|---|

| In Vivo Mouse Model | 250 µg/kg (IP injection) | >90% reduction in cholera toxin-induced intestinal fluid secretion over 6 hours. | Secretory Diarrhea | [5][6][12] |

| Animal Model of PKD | Not specified | Suppresses cyst growth. | Polycystic Kidney Disease | [7][9][11] |

| In Vitro ATP Hydrolysis | 10 µM | ~4-fold reduction in ATP turnover rate (kcat). | Mechanistic Insight | [1] |

| Single Channel Recording | 10 µM | Reduced open probability of WT CFTR from 0.21 to 0.007. | Channel Gating |[13] |

Biological Effects and Therapeutic Potential

This compound's ability to potently block CFTR-mediated fluid secretion underpins its therapeutic promise.

-

Secretory Diarrheas: In diseases like cholera, bacterial toxins lead to cAMP elevation, causing hyperactivation of CFTR and life-threatening fluid loss. This compound effectively blocks this secretion in animal models, demonstrating its potential as an anti-diarrheal agent.[5][9][12]

-

Polycystic Kidney Disease (PKD): In PKD, CFTR is involved in the fluid secretion that drives cyst expansion. By inhibiting this process, this compound has been shown to slow cyst growth in preclinical models of the disease.[7][9][11]

-

Research Tool: this compound is widely used to create pharmacological models of cystic fibrosis, allowing researchers to study the downstream consequences of CFTR dysfunction, such as inflammation, without confounding genetic variables.[14]

Specificity and Off-Target Effects

While highly selective, it is critical for drug development professionals to be aware of this compound's potential off-target activities, especially at higher concentrations.

Selectivity: this compound shows high specificity for CFTR. At concentrations that fully inhibit CFTR (e.g., 5 µM), it does not significantly affect other ion channels and transporters, including:

Off-Target Effects: Several studies have reported CFTR-independent effects, primarily related to mitochondrial function.

-

Mitochondrial Respiration: this compound can inhibit mitochondrial respiration and increase the production of reactive oxygen species (ROS).[9][11][16]

-

Inflammatory Signaling: In some cell lines, this compound was found to induce the nuclear translocation of NF-κB, a key inflammatory transcription factor, independent of its action on CFTR.[16]

-

Cytotoxicity: Cell viability can be affected at concentrations of 5-10 µM and higher, which may be linked to its effects on mitochondria.[4]

Key Experimental Protocols

Protocol: Ussing Chamber Short-Circuit Current (Isc) Assay

This assay measures net ion transport across an epithelial monolayer and is the gold standard for quantifying CFTR activity.

Methodology:

-

Cell Culture: Grow a high-resistance monolayer of CFTR-expressing epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells or primary human bronchial cells) on permeable filter supports.

-

Chamber Mounting: Mount the filter support between the two halves of an Ussing chamber, separating the apical and basolateral bathing solutions.

-

Permeabilization (Optional): To isolate apical membrane currents, the basolateral membrane can be permeabilized with nystatin.

-

Measurement: Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc), which reflects net ion flow.

-

CFTR Activation: Stimulate CFTR activity by adding a cAMP agonist (e.g., forskolin or CPT-cAMP) to the bathing solution, causing an increase in Isc.

-

Inhibition: Once the stimulated current is stable, add this compound to the apical bathing solution in a dose-response fashion.

-

Data Analysis: Record the decrease in Isc to determine the inhibitory potency (Ki or IC50).

Protocol: Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through single CFTR channels, providing detailed insight into gating kinetics.

Methodology:

-

Cell Preparation: Use cells expressing the desired CFTR variant (e.g., CHO or HEK cells).

-

Pipette Formation: Create a glass micropipette with a tip diameter of ~1 µm.

-

Seal Formation: Gently press the pipette against the cell membrane to form a high-resistance (>1 GΩ) "gigaseal".

-

Patch Excision: Excise the patch of membrane under the pipette tip into an "inside-out" configuration, exposing the cytoplasmic face of the channel to the bath solution.

-

Channel Activation: Activate CFTR by adding PKA and Mg-ATP to the bath solution.

-

Data Acquisition: Apply a constant holding potential and record the picoampere-level currents corresponding to the opening and closing of a single channel.

-

Inhibitor Application: Perfuse the bath with a solution containing this compound.

-

Data Analysis: Analyze the recordings to determine changes in mean open time, mean closed time, and open probability (Po).

Protocol: In Vivo Mouse Intestinal Fluid Secretion Assay

This model directly assesses the efficacy of this compound in a physiological context relevant to secretory diarrhea.[5]

Methodology:

-

Animal Preparation: Anesthetize an adult mouse according to an approved animal care protocol.

-

Surgical Procedure: Through a midline abdominal incision, expose the small intestine. Create a series of closed intestinal loops (~2-3 cm each) using surgical sutures, ensuring blood supply remains intact.

-

Inhibitor Administration: Administer this compound (e.g., 250 µg/kg) via intraperitoneal (IP) injection.[5]

-

Toxin Injection: Inject a small volume of cholera toxin in saline into the lumen of alternating loops. Inject control loops with saline only.

-

Incubation: Return the intestine to the abdominal cavity, close the incision, and allow the animal to recover from anesthesia for a set period (e.g., 6 hours).[5]

-

Measurement: Euthanize the mouse and carefully re-expose the intestine. Excise the loops and measure the amount of fluid accumulation by weighing each loop and subtracting its initial empty weight.

-

Data Analysis: Compare fluid accumulation in toxin-treated loops between vehicle- and this compound-treated animals.

Conclusion

This compound is a cornerstone compound for the study of CFTR biology. Its well-characterized mechanism as an allosteric gating modulator, combined with its high potency and selectivity, makes it an exceptional research tool and a viable therapeutic lead. Structural studies have provided a clear basis for its inhibitory action, paving the way for structure-based design of next-generation inhibitors. For drug development professionals, understanding its efficacy in preclinical models of secretory diarrhea and polycystic kidney disease, while also being mindful of its potential mitochondrial off-target effects, is essential for its continued investigation and potential clinical translation.

References

- 1. pnas.org [pnas.org]

- 2. Structural basis for CFTR inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allosteric inhibition of CFTR gating by this compound binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revisiting CFTR inhibition: a comparative study of this compound and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. stemcell.com [stemcell.com]

- 8. On the mechanism of CFTR inhibition by a thiazolidinone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rndsystems.com [rndsystems.com]

- 10. researchgate.net [researchgate.net]

- 11. CFTRinh 172 | CFTR | Tocris Bioscience [tocris.com]

- 12. apexbt.com [apexbt.com]

- 13. Structural basis for CFTR inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. JCI - Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]

- 16. Cystic fibrosis transmembrane regulator inhibitors CFTR(inh)-172 and GlyH-101 target mitochondrial functions, independently of chloride channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of CFTRinh-172: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of CFTRinh-172, a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This document details its mechanism of action, inhibitory properties, and the key experimental protocols used for its evaluation, serving as a comprehensive resource for professionals in the field.

Mechanism of Action and Binding Site

This compound acts as a direct, reversible, and allosteric inhibitor of the CFTR protein.[1] Cryogenic electron microscopy (cryo-EM) studies have revealed that this compound binds within the CFTR pore, near transmembrane helix 8.[2][3] This binding site is located on the cytoplasmic face of the protein, specifically interacting with amino acid residues from transmembrane segments 1, 6, 8, 9, and 12.[4] The interaction is primarily through hydrophobic interactions and a salt bridge.[4]

The binding of this compound stabilizes the CFTR protein in a closed, non-conductive conformation.[1][2] This occurs by collapsing the chloride selectivity filter and blocking the pore from the extracellular side.[2][3] While it inhibits channel gating, this compound does so without preventing the dimerization of the nucleotide-binding domains (NBDs).[2][3] This allosteric mechanism involves conformational changes following inhibitor binding.[4] The inhibitor reduces the open probability of the channel by increasing the mean closed time, without significantly altering the mean open time or the unitary conductance.[5][6] Furthermore, this compound has been shown to allosterically inhibit the ATP turnover rate of CFTR, reducing the maximum rate of ATP hydrolysis (kcat) without significantly changing the Michaelis-Menten constant (Km) for ATP.[2]

Quantitative Inhibitory Profile

The inhibitory potency of this compound has been quantified across various experimental systems and CFTR variants. The following table summarizes key quantitative data.

| Parameter | Value | Cell/System | Comments | Reference |

| IC50 | ~300 nM - 1 µM | Epithelial cells | Varies with cell type and experimental conditions. | [1] |

| 0.38 µM | FRT cells expressing human wild-type CFTR | Measured by short-circuit current. | [7] | |

| 0.08 ± 0.01 µM | WT-CFTR | Dose-response relationship. | [8] | |

| Ki | ~300 nM | Not specified | Potent and selective blocker. | [6] |

| ~0.6 µM | Not specified | Reduces open probability by >90%. | [5] | |

| ~0.5 µM | Wild-type, G551D, and G1349D CFTR | Similar potency for these variants. | [5] | |

| 0.2 µM | ΔF508 CFTR | Significantly more potent on this mutant. | [5] | |

| Effect on Open Probability (Po) | Reduced from 0.21 to 0.007 | WT CFTR in planar lipid bilayer | Measured in the presence of 10 µM this compound. | [2] |

| Reduced from 0.79 to 0.0011 | E1371Q CFTR in planar lipid bilayer | Measured in the presence of 10 µM this compound. | [2] | |

| Effect on Mean Open Dwell Time | Reduced from 487 ms to 109 ms | WT CFTR | A fivefold reduction. | [2] |

| Effect on ATP Hydrolysis (kcat) | Decreased from 22.0 to 5.2 ATP/protein/min | PKA-phosphorylated WT CFTR | A fourfold decrease in the presence of 10 µM this compound. | [2] |

| Reversibility | Reversible | Epithelial cells | t1/2 for reversal after washout is ~5 minutes. | [6][9] |

| Time to Inhibition | Complete in ~10 minutes | Epithelial cells | t1/2 for inhibition is ~4 minutes. | [6][9] |

Specificity and Off-Target Effects

While identified as a potent and specific CFTR inhibitor, studies have shown that at higher concentrations, this compound can exhibit off-target effects.[1][10]

-

VSORC: this compound inhibits the volume-sensitive outwardly rectifying (VSORC) chloride conductance at concentrations greater than 5 µM.[1]

-

CaCC: It does not affect the Ca2+-dependent chloride conductance (CaCC) at concentrations up to 10 µM.[1]

-

Other Channels and Transporters: At concentrations that fully inhibit CFTR, this compound does not inhibit non-CFTR Cl– channels, multidrug resistance protein-1 (MDR-1), or ATP-sensitive K+ channels.[10] However, other studies suggest it can inhibit store-operated calcium entry (SOCE) and human αβγ-ENaC-mediated currents.[11][12]

Experimental Protocols

The in vitro characterization of this compound relies on several key experimental techniques.

Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through single CFTR channels in a patch of cell membrane.[13]

Methodology:

-

Cell Preparation: Culture cells expressing CFTR (e.g., Chinese Hamster Ovary (CHO) cells transiently transfected with CFTR) on glass coverslips.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill with an appropriate intracellular solution.

-

Seal Formation: Form a high-resistance seal (giga-seal) between the micropipette tip and the cell membrane.

-

Configuration: Establish a whole-cell or excised inside-out patch configuration.

-

CFTR Activation: Activate CFTR channels by perfusing the cell with a solution containing a cAMP agonist, such as forskolin, and ATP.

-

Inhibitor Application: Once a stable CFTR current is established, apply increasing concentrations of this compound to the bath solution.[1]

-

Data Acquisition: Record the current at various membrane potentials using a patch-clamp amplifier and appropriate software.[14]

-

Analysis: Analyze the data to determine the effect of this compound on channel open probability, conductance, and gating kinetics.

Ussing Chamber Assay

The Ussing chamber is used to measure ion transport across an epithelial monolayer.[13][15]

Methodology:

-

Cell Culture: Grow a confluent monolayer of polarized epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells or primary human bronchial epithelial cells) on permeable supports.[15]

-

Chamber Setup: Mount the permeable support containing the cell monolayer between the two halves of the Ussing chamber, separating the apical and basolateral compartments.[15]

-

Equilibration: Add appropriate physiological solutions to both chambers and allow the system to equilibrate.

-

Measurement: Measure the transepithelial voltage and short-circuit current (Isc) using a voltage clamp. The Isc represents the net ion transport across the epithelium.[15]

-

CFTR Activation and Inhibition:

-

Data Analysis: Calculate the change in Isc in response to this compound to determine its inhibitory potency.